molecular formula C11H13ClN2O4 B11954690 3,5-Dimethyl-1-phenylpyrazole;perchloric acid CAS No. 81752-52-5

3,5-Dimethyl-1-phenylpyrazole;perchloric acid

Cat. No.: B11954690
CAS No.: 81752-52-5
M. Wt: 272.68 g/mol
InChI Key: BLINFVKAKXXCGH-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-phenylpyrazole (C₁₁H₁₂N₂) is a pyrazole derivative characterized by a phenyl group at position 1 and methyl groups at positions 3 and 3. Its molecular framework is frequently utilized in medicinal and materials chemistry due to its stability and capacity for functionalization. When combined with perchloric acid (HClO₄), the resulting adduct or salt exhibits enhanced solubility and reactivity, making it valuable in synthetic chemistry and catalysis . Perchloric acid, a strong oxidizing agent, is widely employed in protein precipitation, analytical sample preparation, and as a catalyst in organic reactions due to its high proton-donating capacity .

Properties

CAS No.

81752-52-5

Molecular Formula

C11H13ClN2O4

Molecular Weight

272.68 g/mol

IUPAC Name

3,5-dimethyl-1-phenylpyrazole;perchloric acid

InChI

InChI=1S/C11H12N2.ClHO4/c1-9-8-10(2)13(12-9)11-6-4-3-5-7-11;2-1(3,4)5/h3-8H,1-2H3;(H,2,3,4,5)

InChI Key

BLINFVKAKXXCGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)C.OCl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Phenylhydrazine and 2,4-Pentanedione Condensation

The foundational synthesis involves acid-catalyzed cyclocondensation of phenylhydrazine with 2,4-pentanedione (acetylacetone). This method typically employs acetic acid or sulfuric acid as catalysts, achieving yields of 70–85% under reflux conditions. The reaction proceeds via enolization of the diketone, followed by nucleophilic attack by phenylhydrazine and subsequent dehydration (Fig. 1A).

Critical Parameters :

  • Molar Ratio : A 1:1 ratio of phenylhydrazine to diketone minimizes side products like bis-hydrazones.

  • Temperature : Reactions conducted at 80–100°C for 4–6 hours optimize cyclization efficiency.

  • Workup : Neutralization with aqueous NaHCO3 followed by extraction with dichloromethane yields the crude product, which is purified via recrystallization (hexane/EtOAc).

Oxidative Methods Using Ceric Ammonium Nitrate (CAN)

One-Pot CAN-Mediated Synthesis

Lehigh University researchers developed a streamlined one-pot protocol using CAN as an oxidant (Scheme 4.2.1). This method eliminates intermediate isolation steps, enhancing atom economy:

  • Procedure :

    • 2,4-Pentanedione (10 mmol) and phenylhydrazine (10 mmol) are stirred in anhydrous DME.

    • CAN (2.2 equiv) is added portionwise at 0°C, and the mixture is stirred for 12 hours.

    • Quenching with saturated NaHCO3 and extraction with EtOAC affords the product in 78% yield.

  • Mechanistic Insight :
    CAN oxidizes the hydrazone intermediate to a radical cation, facilitating dehydrogenative aromatization (Fig. 1B). Stoichiometric water (2 equiv) stabilizes the cerium(IV) species, as evidenced by kinetic studies.

Table 1. Optimization of CAN-Mediated Synthesis

ParameterOptimal ValueYield (%)Purity (GC-MS)
CAN Equiv2.27898%
SolventDME7898%
Temperature0°C → RT7898%

Mechanochemical Chlorination and Side Products

SubstrateTime (min)ProductYield (%)
3,5-Dimethyl-1-Ph15Monochlorinated12
3,5-Dimethyl-1-Ph45Trichlorinated22

Comparative Analysis of Synthetic Routes

Table 3. Method Efficiency and Scalability

MethodYield (%)Purity (%)ScalabilitySafety
Classical Cond.8595IndustrialModerate
CAN Oxidation7898Lab-scaleLow (Ce waste)
Perchlorate SaltN/AN/ASpecializedHigh risk

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-phenylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis

1. Reactant in Heterocyclic Chemistry
3,5-Dimethyl-1-phenylpyrazole; perchloric acid is utilized as a reactant in the synthesis of more complex heterocyclic compounds. Its ability to participate in cyclization reactions makes it valuable for creating diverse chemical structures. For instance, it has been employed in the synthesis of pyrazoline derivatives through condensation reactions with various aldehydes and ketones, demonstrating good yields and regioselectivity .

2. Synthesis of Pyrazole Derivatives
The compound serves as a precursor for synthesizing various pyrazole derivatives. In one study, 3,5-diaryl-1H-pyrazoles were synthesized using hydrogen peroxide and hydrazine hydrate, showcasing the compound's role in forming intermediates that lead to more complex structures . Additionally, researchers have reported methods for synthesizing 4-alkyl-1,3,5-triarylpyrazoles which are of interest for their potential biological activities .

Biological Applications

1. Pharmacological Activities
The pharmacological significance of 3,5-dimethyl-1-phenylpyrazole derivatives has been extensively studied. These compounds exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. For example, derivatives have shown promise as inhibitors of specific enzymes involved in inflammatory pathways . The unique structural features of these compounds allow them to interact with biological targets effectively.

2. Mechanism of Action
The mechanism by which 3,5-dimethyl-1-phenylpyrazole; perchloric acid exerts its biological effects often involves interaction with specific receptors or enzymes. This interaction can modulate biological pathways leading to therapeutic effects. Research indicates that these compounds can bind to certain molecular targets, influencing their activity and providing a basis for drug development .

Industrial Applications

1. Synthesis of Polymers and Dyes
In industrial settings, 3,5-dimethyl-1-phenylpyrazole; perchloric acid is used in the production of polymers and dyes due to its excellent blocking properties. The compound's unique reactivity allows it to be incorporated into various polymer matrices, enhancing their properties and functionalities.

2. Coatings and Materials Science
The compound also finds applications in coatings technology where its properties contribute to the durability and performance of coatings used in various industries. Its ability to form stable complexes can enhance the performance characteristics of coating materials.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Examples
Chemical Synthesis Reactant for heterocyclic compoundsEffective in synthesizing pyrazoline derivatives
Biological Activity Exhibits anti-inflammatory and antimicrobial propertiesPotential inhibitors for inflammatory enzymes
Industrial Use Used in the synthesis of polymers and dyesEnhances properties of coatings and materials

Case Studies

Case Study 1: Synthesis of Pyrazoline Derivatives
In a study conducted by Huang et al., 3,5-dimethyl-1-phenylpyrazole was utilized to synthesize triarylpyrazoles through a one-pot reaction involving hydrazines and α,β-ethylenic ketones. The resulting compounds showed promising yields (66–88%) which highlights the efficiency of this method for generating biologically relevant scaffolds .

Case Study 2: Antimicrobial Activity Assessment
A study assessed the antimicrobial activity of pyrazole derivatives synthesized from 3,5-dimethyl-1-phenylpyrazole against various bacterial strains. The results indicated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-phenylpyrazole;perchloric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons of Pyrazole Derivatives

The following table summarizes key pyrazole derivatives structurally or functionally related to 3,5-dimethyl-1-phenylpyrazole:

Compound Name Substituents/Modifications Molecular Weight Key Applications References
3,5-Dimethyl-1-phenylpyrazole 1-phenyl, 3,5-dimethyl 172.23 g/mol Pharmaceutical intermediates
Fipronil 1-(2,6-dichloro-4-(trifluoromethyl)phenyl), 3-CN, 4-SO(CF₃) 439.1 g/mol Insecticide
Ethiprole 1-(2,6-dichloro-4-(trifluoromethyl)phenyl), 4-SO(C₂H₅) 405.6 g/mol Agricultural pesticide
Diethyl 4-Amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate 3,5-dicarboxylate, 4-amino, 1-(3-chlorophenyl) 353.8 g/mol Anticancer drug candidate
Trifluoromethylpyrazole derivatives (2a-b) 3/5-CF₃ or CH₃, 1-(3,5-dialkyl-4-hydroxybenzyl) ~250–300 g/mol Fluorinated material synthesis

Key Observations:

  • Substituent Diversity : Unlike fipronil and ethiprole, which feature halogenated aryl groups and sulfinyl substituents for pesticidal activity, 3,5-dimethyl-1-phenylpyrazole lacks electronegative groups, limiting its bioactivity but enhancing its utility as a synthetic intermediate .
  • Functional Groups: The diethyl dicarboxylate derivative (from ) introduces ester and amino groups, enabling hydrogen bonding and solubility adjustments critical for pharmaceutical applications .
  • Fluorinated Analogues: Trifluoromethylpyrazoles () exhibit enhanced thermal stability and lipophilicity, making them superior in materials science compared to non-fluorinated counterparts .

Role of Perchloric Acid vs. Other Acids

Perchloric acid’s performance in reactions involving pyrazoles is contrasted with sulfuric acid (H₂SO₄) below:

Property Perchloric Acid (HClO₄) Sulfuric Acid (H₂SO₄) Reference
Protonation Strength Stronger proton donor in dilute solutions Moderate proton donor
Resistivity (0°C) 1.5× higher than H₂SO₄ at 0.1 M Lower resistivity
Application in Synthesis Preferred for low-temperature catalysis (e.g., alkylation of cresols) Used in high-temperature sulfonation
Protein Precipitation Effective at 6% v/v for amino acid recovery Less efficient for small biomolecules

Critical Findings:

  • Perchloric acid outperforms sulfuric acid in low-temperature catalytic reactions (e.g., cresol alkylation) due to its lower corrosivity and higher selectivity .
  • In bioanalytical workflows, 6% HClO₄ achieves superior recovery of amino acids (e.g., tyrosine, phenylalanine) compared to organic solvents like methanol .

Industrial and Analytical Utility

  • Catalysis: HClO₄ catalyzes the alkylation of o-cresol with cyclohexanol at 60–80°C, yielding cyclohexyl o-cresol with >80% efficiency .
  • Sample Preparation: 6% HClO₄ is optimal for precipitating serum proteins while preserving gemcitabine and amino acids for HPLC-UV analysis .

Biological Activity

3,5-Dimethyl-1-phenylpyrazole, often studied in conjunction with perchloric acid, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

3,5-Dimethyl-1-phenylpyrazole is characterized by its pyrazole nucleus, which consists of a five-membered ring containing two adjacent nitrogen atoms. Its molecular formula is C11H12N2C_{11}H_{12}N_2 with a molecular weight of 172.23 g/mol. The compound's structure facilitates various interactions with biological targets, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of 3,5-dimethyl-1-phenylpyrazole exhibit significant antimicrobial properties. A study synthesized several new azopyrazole derivatives and evaluated their antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain compounds showed better inhibition zones compared to the reference drug ciprofloxacin .

CompoundActivity Against E. coliActivity Against S. aureus
3a (4-Chlorophenyl derivative)HighModerate
5a (substituted phenyl derivative)ModerateHigh
CiprofloxacinStandardStandard

Anti-inflammatory and Analgesic Effects

The pyrazole ring is known for its anti-inflammatory properties, as evidenced by the approval of pyrazole-containing drugs like celecoxib and phenylbutazone . These compounds inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The structural modifications in 3,5-dimethyl-1-phenylpyrazole enhance its efficacy in this regard.

The exact mechanism by which 3,5-dimethyl-1-phenylpyrazole exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzyme targets or receptors within the body. For instance, it may inhibit phosphodiesterase enzymes involved in cyclic AMP metabolism, thereby influencing various signaling pathways .

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Chemical and Pharmaceutical Research, researchers synthesized several derivatives of 3,5-dimethyl-1-phenylpyrazole and tested their antimicrobial activity using an agar diffusion method. Compounds were evaluated against both Gram-positive and Gram-negative bacteria. The study concluded that certain derivatives exhibited superior antibacterial properties compared to traditional antibiotics .

Review on Pyrazole Derivatives

A comprehensive review highlighted the broad spectrum of biological activities exhibited by pyrazole derivatives, including anti-inflammatory and analgesic effects. It emphasized the importance of structural modifications in enhancing biological activity and suggested further exploration into novel derivatives for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3,5-Dimethyl-1-phenylpyrazole and perchloric acid in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Ensure adequate ventilation (fume hoods) to mitigate inhalation risks .
  • For spills, isolate the area, use inert absorbents (e.g., sand), and avoid water contact with perchloric acid due to explosion risks. Store perchloric acid separately from organic compounds to prevent violent reactions .
  • Monitor storage conditions: 3,5-Dimethyl-1-phenylpyrazole degrades over time, increasing hazards. Regularly update safety data sheets (SDS) for long-term storage .

Q. What are the established synthetic routes for 3,5-Dimethyl-1-phenylpyrazole, and what factors influence reaction yields?

  • Methodological Answer :

  • Condensation reactions between hydrazines and diketones are common. For example, phenylhydrazine reacts with acetylacetone derivatives under acidic conditions (e.g., HCl catalysis) .
  • Key factors:
  • Temperature control : Excessive heat (>100°C) may decompose intermediates.
  • Catalyst selection : Acidic conditions (HCl, H₂SO₄) improve cyclization efficiency .
  • Stoichiometry : A 1:1 molar ratio of hydrazine to diketone minimizes side products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing pyrazole-perchlorate complexes?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and hydrogen-bonding networks (e.g., N–H···O interactions in pyrazole-perchlorate salts) .
  • FTIR spectroscopy identifies functional groups:
  • Pyrazole ring vibrations (C–N stretch: 1,450–1,550 cm⁻¹).
  • Perchlorate anion signatures (Cl–O stretch: 1,000–1,100 cm⁻¹) .
  • NMR (¹H/¹³C) confirms substituent positions and purity (e.g., methyl group protons at δ 2.1–2.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazole derivatives across different studies?

  • Methodological Answer :

  • Standardize assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or solvent systems (DMSO vs. ethanol) alter bioavailability .
  • Dose-response analysis : Use IC₅₀ comparisons under identical protocols to minimize false positives/negatives .
  • Meta-analysis frameworks : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables in published datasets .

Q. What advanced computational modeling approaches are suitable for studying proton transfer mechanisms in 3,5-Dimethyl-1-phenylpyrazole-perchloric acid systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) calculates proton affinity and transition states. Basis sets like B3LYP/6-311+G(d,p) model electron density in heterocyclic systems .
  • Molecular Dynamics (MD) simulations track solvation effects in polar solvents (e.g., water vs. acetonitrile) to predict acid-base behavior .

Q. How does the crystalline packing of 3,5-Dimethyl-1-phenylpyrazole derivatives influence their chemical reactivity?

  • Methodological Answer :

  • Crystal engineering : Strong π-π stacking in pyrazole rings enhances thermal stability but reduces solubility. Weak hydrogen bonds (C–H···O) with perchlorate anions may facilitate proton transfer .
  • Reactivity correlation : Tightly packed crystals show lower reaction rates in solid-state syntheses due to restricted molecular mobility .

Q. What factorial design approaches optimize reaction conditions for synthesizing pyrazole-perchloric acid complexes?

  • Methodological Answer :

  • Full factorial design (2³) : Test variables like temperature (25–80°C), molar ratio (1:1–1:2), and reaction time (4–12 hrs). Use ANOVA to identify significant interactions .
  • Response Surface Methodology (RSM) : Maximize yield by modeling nonlinear relationships between variables (e.g., quadratic effects of acid concentration) .

Q. What are the methodological considerations when comparing the acid-base behavior of 3,5-Dimethyl-1-phenylpyrazole across different solvent systems?

  • Methodological Answer :

  • Potentiometric titration : Measure pKa shifts in aprotic solvents (e.g., DMF) vs. protic solvents (e.g., methanol). Calibrate electrodes with standard buffers .
  • UV-Vis spectroscopy : Monitor deprotonation via absorbance changes at λ ≈ 270 nm (pyrazole ring transitions) .

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